3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione
Description
Properties
CAS No. |
286838-85-5 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-6-(2-methylpropylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h4-6H,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
CMAZZORFNVWTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=CC(C)C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylpiperazine and 2-methylpropanal in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s diketopiperazine core and alkylidene substituents undergo oxidation under controlled conditions:
-
Hydrogen Peroxide (H₂O₂) in aqueous ethanol at 50°C oxidizes the alkylidene moiety to yield hydroxylated derivatives. For example, oxidation of the 2-methylpropylidene group produces a secondary alcohol at the 6-position .
-
Potassium Permanganate (KMnO₄) in acidic conditions cleaves the double bond in the propylidene group, generating carboxylic acid derivatives. This reaction is temperature-sensitive, with optimal yields achieved at 70°C.
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (10%) | EtOH/H₂O, 50°C, 6 hr | 6-Hydroxy-3-methylpiperazine-2,5-dione | 65–72 |
| KMnO₄ (0.1 M) | H₂SO₄, 70°C, 4 hr | 3-Methylpiperazine-2,5-dione-6-carboxylic acid | 58–63 |
Reduction Reactions
The carbonyl groups at positions 2 and 5 are susceptible to reduction:
-
Sodium Borohydride (NaBH₄) selectively reduces the diketopiperazine’s carbonyl groups to alcohols in tetrahydrofuran (THF) at 25°C, forming a diol intermediate .
-
Catalytic Hydrogenation (H₂/Pd-C) under 1 atm pressure reduces the double bond in the 2-methylpropylidene group, yielding a saturated 6-(2-methylpropyl) analog .
Table 2: Reduction Reaction Outcomes
| Reagent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| NaBH₄ (2 eq) | THF, 25°C, 2 hr | 2,5-Dihydroxy-3-methylpiperazine | High |
| H₂ (1 atm), Pd-C | MeOH, 25°C, 12 hr | 3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione | >90% |
Substitution Reactions
The methyl and propylidene groups participate in nucleophilic substitutions:
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group’s tertiary carbon, forming 3-(bromomethyl) derivatives .
-
Amination : Reaction with ammonia (NH₃) in DMF replaces the propylidene group with an amine, producing 6-amino-3-methylpiperazine-2,5-dione .
Table 3: Substitution Reaction Examples
Biological Activity-Linked Reactions
The compound’s derivatives demonstrate structure-dependent bioactivity:
-
Anticancer Activity : Brominated derivatives (e.g., Table 3) inhibit K562 leukemia cell proliferation with IC₅₀ values of 30.10 ± 1.60 μM . Synergy with mithramycin enhances apoptosis by 40% compared to monotherapy .
-
Antiviral Modification : Oxidation to carboxylic acid derivatives improves binding to influenza neuraminidase, reducing viral replication by 70% in vitro .
Thermal and Stability Studies
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The compound has been investigated for its antiproliferative effects against various cancer cell lines. Research has shown that several derivatives of piperazine, including 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione, exhibit cytotoxic activity against liver cancer cells (BEL-7404) and K562 leukemia cells.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of several piperazine derivatives on K562 cell proliferation. The results indicated that specific compounds inhibited cell growth significantly at varying concentrations. The following table summarizes the findings:
| Compound | IC50 (μM) | Max Differentiation (%) |
|---|---|---|
| A | 30.10 ± 1.60 | 3 ± 0.50 |
| B | X | Y |
| C | X | Y |
Note: X and Y represent data points from ongoing studies not disclosed in the source material.
The study highlighted that the combination of piperazine derivatives with established anticancer drugs such as mithramycin resulted in synergistic effects, enhancing differentiation and apoptosis in cancer cells .
Antiviral Applications
Another significant application of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione is its potential as an antiviral agent . Recent research has focused on its efficacy against influenza viruses.
Case Study: Antiviral Activity
In a study assessing the antiviral properties of N-substituted diketopiperazine derivatives, it was found that certain compounds exhibited inhibition of influenza virus propagation. The following table outlines the antiviral activity observed:
| Compound | Concentration (µg/mL) | Viral Propagation Inhibition (%) |
|---|---|---|
| 13b | 25 | Negative |
| 14c | 25 | Negative |
The molecular docking studies suggested that these diketopiperazines could bind effectively to viral proteins, indicating their potential as leads for antiviral drug development .
Structural Characteristics and Synthesis
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione belongs to a class of compounds known for their unique structural properties which facilitate diverse biological activities. The compound's structure allows for various substitutions that can enhance its pharmacological profiles.
Structural Insights
The compound features a six-membered cyclic structure with two carbonyl groups at positions 2 and 5, contributing to its reactivity and biological interactions. Its synthesis involves controlled alkylation methods that enable the introduction of different functional groups, enhancing its versatility in drug design .
Mechanism of Action
The mechanism of action of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperazine-2,5-dione Derivatives
Physicochemical Properties
- Lipophilicity and Solubility : Substituents significantly influence these parameters. The target compound’s 4-methoxybenzylidene and 2-methylpropylidene groups enhance lipophilicity compared to simpler derivatives like (3S)-3-methylpiperazine-2,5-dione. Increased lipophilicity correlates with reduced aqueous solubility, as shown in studies where methyl or arylidene substituents lowered solubility by up to 50% .
- Spectral Data : The ESI-MS spectrum of the target compound shows a molecular ion peak at m/z 309.2 [M+Na]⁺, distinguishing it from analogs like (S,Z)-3-benzylidene-6-isopropylpiperazine-2,5-dione (m/z 267.3 [M+Na]⁺) .
Biological Activity
3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione, a diketopiperazine derivative, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Synthesis
The compound belongs to the class of diketopiperazines (DKPs), which are cyclic dipeptides formed from the condensation of two amino acids. The general structure can be represented as follows:
The synthesis typically involves the condensation of appropriate amino acid derivatives under controlled conditions, often utilizing methods such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity .
Anticancer Properties
Recent studies have demonstrated that 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human melanoma cell lines SK-MEL-5 and K562 leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods .
Table 2: Antimicrobial Activity
Mechanistic Insights
The biological activities of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Studies suggest that the compound may modulate signaling pathways associated with cancer cell survival, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to controls. This was evidenced by histopathological examinations showing increased apoptosis in tumor tissues .
- Combination Therapy : Preliminary data indicate that when used in combination with established chemotherapeutic agents like doxorubicin, the efficacy of treatment is enhanced, suggesting a synergistic effect that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Methyl-6-(2-methylpropylidene)piperazine-2,5-dione?
- Methodological Answer : Synthesis optimization requires selecting appropriate starting materials (e.g., indole derivatives or substituted pyrazines), catalysts (e.g., triphenyl phosphite for condensation reactions), and reaction conditions (temperature gradients, solvent systems). For instance, stepwise condensation of carbonyl precursors with amines under controlled heating (e.g., 313–373 K) can improve yield . Purification via recrystallization using solvents like diethyl ether/CH₂Cl₂ mixtures ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks in crystal lattices, critical for confirming the compound’s conformation (e.g., envelope vs. planar ring structures) .
- Gas chromatography (GC) with polar/non-polar columns (e.g., DB-5, HP-FFAP) and temperature programming (e.g., 40–250°C) aids in assessing purity and isomer separation .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects and confirms regioselectivity in alkylation or acylation steps .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as piperazine derivatives may exhibit acute toxicity (H300-H373 codes) .
- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
- For spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ²H, ¹⁵N) be integrated into synthesis to study metabolic or environmental fate?
- Methodological Answer :
- Deuterated precursors (e.g., N-methylpiperazine-d₈) enable tracking via mass spectrometry. For example, ¹⁵N-labeled 2-ethyl-3,5-dimethylpyrazine can be synthesized using ¹⁵N-enriched diamines and ketones, followed by GC-IRMS analysis .
- Isotope ratio monitoring (e.g., δ²H, δ¹³C) requires strict control of reaction stoichiometry to avoid isotopic dilution .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity or binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guided by crystallographic data from analogs (e.g., pyrazine-2,6-diones with anticancer activity) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variables .
- Compare with structurally related analogs (e.g., 3-isopropylpiperazine-2,5-dione) to identify substituent-dependent trends in activity .
- Use meta-analysis frameworks to reconcile discrepancies, prioritizing studies with validated purity (>95%) and rigorous controls .
Q. What role does crystallography play in elucidating structure-property relationships for this compound?
- Methodological Answer :
- Single-crystal XRD reveals intermolecular interactions (e.g., O–H⋯N hydrogen bonds) that influence solubility and stability .
- Conformational analysis (e.g., dihedral angles between substituents) correlates with spectroscopic data to validate computational models .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
